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Compound of Interest

Compound Name:
3,4-Dihydroxy-5-

methylbenzaldehyde

CAS No.: 82628-68-0

Cat. No.: B12281948

Get Quote

Executive Summary
In medicinal chemistry and organic synthesis, the precise identification of substitution patterns

on the benzaldehyde scaffold is critical. The "5-methyl" substitution—whether in a simple meta-

disubstituted system (3-methylbenzaldehyde) or a complex trisubstituted scaffold (e.g., 5-

methylsalicylaldehyde)—imparts distinct steric and electronic properties that influence drug-

receptor binding.

This guide provides an authoritative comparative analysis of the Fourier Transform Infrared

(FTIR) spectra for 5-methyl substituted benzaldehydes. Unlike generic spectral lists, this

document focuses on the differential diagnosis of isomers using the "Fingerprint Region" and

the electronic effects of the methyl group on the carbonyl stretch.

Spectroscopic Foundation: The 5-Methyl Signature
To distinguish 5-methyl substituted benzaldehydes from their isomers (e.g., 4-methyl or 6-

methyl derivatives), one must analyze three specific vibrational zones. The presence of a

methyl group at the C5 position (relative to C1-aldehyde) creates a unique vibrational manifold.
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The Three Pillars of Identification[1][2]
Electronic Modulation (1660–1710 cm⁻¹): The methyl group is weakly electron-donating

(inductive effect). Its position relative to the carbonyl determines the magnitude of the

frequency shift (ν_C=O).

The Fermi Resonance (2700–2850 cm⁻¹): The hallmark of the aldehyde functionality. This

doublet must be resolved to confirm the aldehyde before analyzing substitution.

The Fingerprint Region (600–900 cm⁻¹): The definitive zone for substitution patterns. The

number of adjacent aromatic protons dictates the Out-of-Plane (oop) C-H bending

frequencies.

Comparative Analysis: Isomer Differentiation
The following data compares the "5-methyl" pattern (often synonymous with meta-substitution

in disubstituted systems or 1,2,4-trisubstitution in salicylaldehyde derivatives) against common

alternatives.

Table 1: Functional Group Vibrational Modes
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Vibrational
Mode

5-Methyl
Substituted
(Meta/1,2,4)

4-Methyl
Substituted
(Para)

2-Methyl
Substituted
(Ortho)

Mechanistic
Insight

ν(C=O) Stretch 1700–1710 cm⁻¹ 1695–1705 cm⁻¹ 1685–1695 cm⁻¹

Meta methyl has

minimal

resonance

overlap with

C=O, keeping ν

high. Para allows

hyperconjugation

, lowering ν.

Ortho may show

steric twisting or

H-bonding

effects.

ν(C-H) Aldehyde
2720 & 2820

cm⁻¹ (Doublet)

2720 & 2820

cm⁻¹

2720 & 2820

cm⁻¹

Fermi resonance

between

fundamental C-H

stretch and the

first overtone of

C-H bending.[1]

diagnostic for -

CHO.

ν(C=C) Aromatic
1585 & 1480

cm⁻¹

1605 & 1510

cm⁻¹

1600 & 1480

cm⁻¹

Ring breathing

modes. Para-

substitution often

intensifies the

~1510 cm⁻¹

band due to

symmetry.

Table 2: The Fingerprint Region (Substitution Patterns)
This is the most critical section for confirming the "5-methyl" geometry.
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Substitution
Pattern

Key Peak 1 (oop C-
H)

Key Peak 2 (oop C-
H)

Structural
Interpretation

5-Methyl (Meta-like)

(e.g., 3-

methylbenzaldehyde)

780–810 cm⁻¹ 690–710 cm⁻¹

Corresponds to 3

adjacent protons

(positions 4,5,6) and 1

isolated proton

(position 2).

4-Methyl (Para)(e.g.,

p-tolualdehyde)
810–840 cm⁻¹ Absent

Corresponds to 2

adjacent protons on

both sides. Strong,

single dominant band.

5-Methyl-2-

Hydroxy(Trisubstituted

)

810–830 cm⁻¹ 870–890 cm⁻¹

1,2,4-Trisubstituted

Pattern.[2]• 810-830:

Two adjacent protons

(H3, H4).• 870-890:

One isolated proton

(H6).

Note: In 5-methylsalicylaldehyde (a common drug precursor), the 5-methyl group creates a

1,2,4-trisubstituted pattern. You will see a strong band for the two adjacent protons (H3, H4) and

a weaker band for the isolated H6 proton sandwiched between the aldehyde and methyl groups.

Visualizing the Identification Workflow
The following flowchart illustrates the logic path for identifying a 5-methyl substituted

benzaldehyde from an unknown sample using FTIR data.
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Unknown Sample Spectrum

Check Carbonyl Region
(1660 - 1720 cm⁻¹)

Check Aldehyde C-H
(Fermi Doublet: 2720/2820 cm⁻¹)

Strong Peak Present

Not a Benzaldehyde

Absent

Absent

Analyze Fingerprint Region
(600 - 900 cm⁻¹)

Doublet Present

Strong Peak @ 810-840 cm⁻¹
(2 Adjacent H)

Result: 4-Methyl (Para)

Single Strong Band

Peaks @ 690-710 & 780-810 cm⁻¹
(3 Adj H + 1 Iso H)

Result: 3/5-Methyl (Meta)

Two Bands (Low/Med)

Peaks @ 810-830 & 870-890 cm⁻¹
(2 Adj H + 1 Iso H)

Result: 5-Methyl-2-Substituted
(1,2,4-Trisubstituted)

Two Bands (Med/High)

Click to download full resolution via product page

Figure 1: Decision tree for assigning substitution patterns on the benzaldehyde ring based on

FTIR spectral features.

Experimental Protocol: High-Resolution Data
Acquisition
To reliably resolve the subtle shifts in the fingerprint region (e.g., distinguishing 810 cm⁻¹ from

820 cm⁻¹), the sampling technique is paramount.
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Method: ATR (Attenuated Total Reflectance) vs. KBr
Pellet
For 5-methyl substituted benzaldehydes (often solids or viscous oils), Diamond ATR is the

recommended industry standard for reproducibility, though KBr pellets offer superior resolution

for weak overtone bands.

Protocol for Solid Samples (e.g., 5-Methylsalicylaldehyde):

Crystal Cleaning: Clean the Diamond ATR crystal with isopropanol. Ensure the background

spectrum shows no residual peaks in the 2800–3000 cm⁻¹ region (contamination).

Sample Loading: Place ~2 mg of the sample onto the center of the crystal.

Compression: Apply pressure using the anvil until the force gauge indicates optimal contact.

Crucial: Inconsistent pressure alters peak intensity ratios in the fingerprint region.

Acquisition Parameters:

Resolution: 2 cm⁻¹ (Standard 4 cm⁻¹ may blur the Fermi doublet).

Scans: Minimum 32 scans to reduce noise in the 600–900 cm⁻¹ region.

Atmospheric Correction: Enable CO₂/H₂O suppression to clear the 2300 cm⁻¹ and 1500–

1600 cm⁻¹ regions.

Self-Validating Check:

Pass: The aldehyde doublet at 2720/2820 cm⁻¹ is clearly resolved as two distinct peaks.

Fail: The doublet appears as a single shoulder on the aliphatic C-H stretch. Action: Clean

crystal and re-run with higher resolution.

Mechanistic Insight: The "Methyl Effect"
Why does the 5-methyl group matter?
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Inductive Stabilization: The methyl group at position 5 (meta to aldehyde) exerts a positive

inductive effect (+I). However, because it is in the meta position relative to the carbonyl, it

cannot donate electron density via resonance. This results in a C=O stretch that is higher in

energy (~1710 cm⁻¹) compared to para-methylbenzaldehyde (~1700 cm⁻¹), where

resonance structures contribute to single-bond character.

Steric Freedom: Unlike 2-methyl (ortho) substitution, the 5-methyl group does not sterically

hinder the rotation of the aldehyde moiety. This preserves the planarity of the molecule,

ensuring sharp, well-defined aromatic peaks.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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